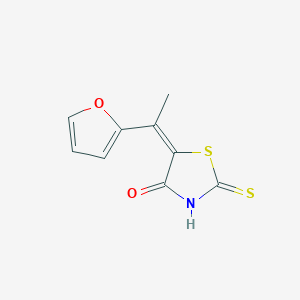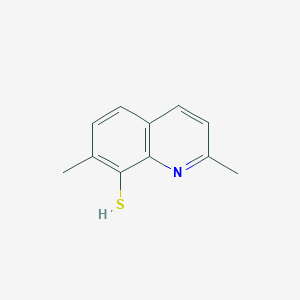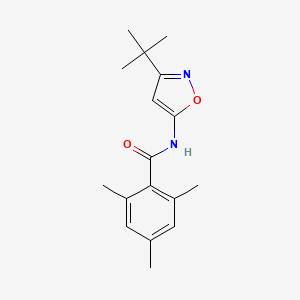
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethylbenzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximinoyl chlorides in the presence of a base such as triethylamine . This reaction forms the isoxazole ring, which can then be further functionalized to introduce the tert-butyl and benzamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of environmentally friendly solvents and reagents to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions where functional groups on the benzamide moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of N-oxides, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities
Mécanisme D'action
The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoxazole derivatives such as N-(5-tert-butyl-isoxazol-3-yl)-nicotinamide and N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide .
Uniqueness
N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethylbenzamide is unique due to its specific substitution pattern on the isoxazole ring and the benzamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Propriétés
Numéro CAS |
82558-98-3 |
|---|---|
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide |
InChI |
InChI=1S/C17H22N2O2/c1-10-7-11(2)15(12(3)8-10)16(20)18-14-9-13(19-21-14)17(4,5)6/h7-9H,1-6H3,(H,18,20) |
Clé InChI |
DYERDKXBUCCQQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC(=NO2)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


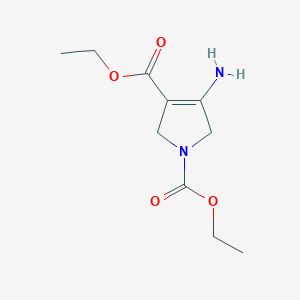

![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
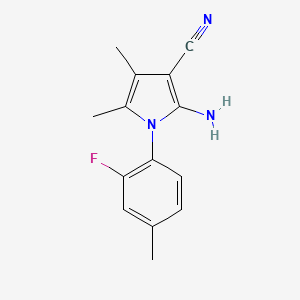
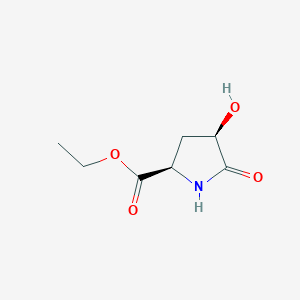
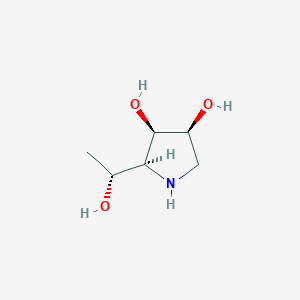
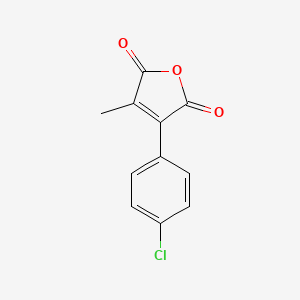
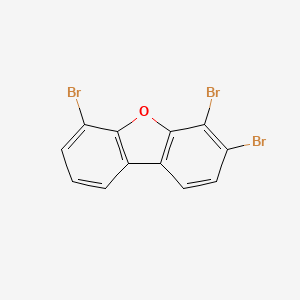
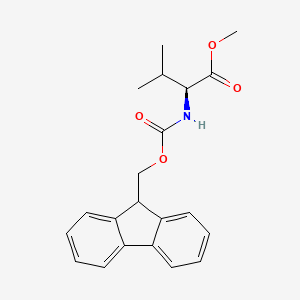
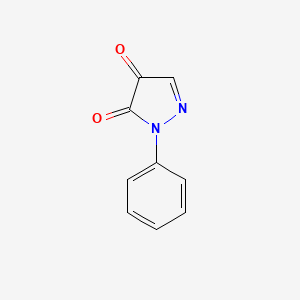
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
